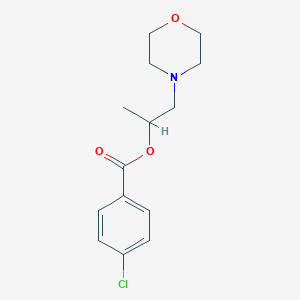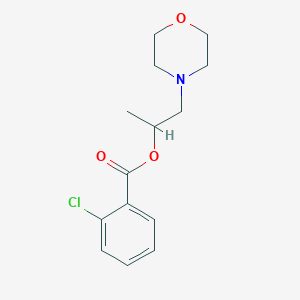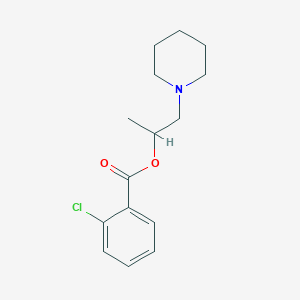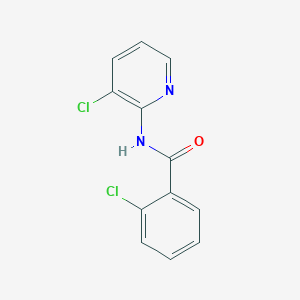
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate, also known as DMBC, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzofuran, which is a heterocyclic aromatic organic compound. DMBC has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate is not fully understood. However, it has been shown to interact with various targets in the body, including neurotransmitter transporters, enzymes, and receptors. This compound has been shown to inhibit the reuptake of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood, emotion, and behavior. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and learning, and protect against oxidative stress. This compound has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, emotion, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate in lab experiments is its versatility. This compound can be used in various types of experiments, including in vitro and in vivo studies. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound in the lab. Another limitation is that this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate. One potential direction is the development of this compound-based drugs for the treatment of pain, inflammation, and neurodegenerative diseases. Another potential direction is the use of this compound as a tool for studying the function of neurotransmitter transporters and receptors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound is a promising compound that has the potential to make significant contributions to various scientific fields.
Méthodes De Synthèse
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate can be synthesized through a multi-step process that involves the reaction of benzofuran with dimethylaminoethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.
In pharmacology, this compound has been studied for its potential use as a fluorescent probe for the detection of neurotransmitters, such as dopamine and serotonin. This compound has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
In neuroscience, this compound has been studied for its potential use as a tool for studying the function of neurotransmitter transporters, such as the dopamine transporter. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-14(2)7-8-16-13(15)12-9-10-5-3-4-6-11(10)17-12/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
SNPIYYBRBKETNK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC2=CC=CC=C2O1 |
SMILES canonique |
CN(C)CCOC(=O)C1=CC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
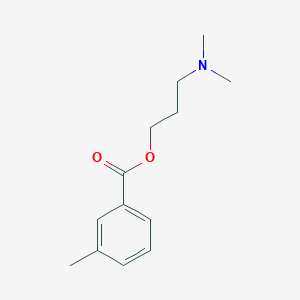


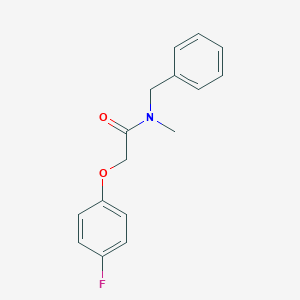
![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
